![molecular formula C14H20ClNO2 B5096349 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine](/img/structure/B5096349.png)
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine is an organic compound that features a morpholine ring substituted with a 3-(2-chloro-5-methylphenoxy)propyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine typically involves the reaction of morpholine with 3-(2-chloro-5-methylphenoxy)propyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or toluene under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom in the 2-chloro-5-methylphenoxy group can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the aromatic ring or the morpholine ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic substitution: Products with different substituents on the aromatic ring.
Oxidation: Products with additional oxygen-containing functional groups.
Reduction: Products with reduced aromatic or morpholine rings.
Aplicaciones Científicas De Investigación
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of other compounds.
Mecanismo De Acción
The mechanism of action of 4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary depending on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[3-(2-chloro-4-methylphenoxy)propyl]morpholine
- 4-[3-(2-chloro-6-methylphenoxy)propyl]morpholine
- 4-[3-(2-chloro-5-ethylphenoxy)propyl]morpholine
Uniqueness
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine is unique due to the specific positioning of the chloro and methyl groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-[3-(2-chloro-5-methylphenoxy)propyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO2/c1-12-3-4-13(15)14(11-12)18-8-2-5-16-6-9-17-10-7-16/h3-4,11H,2,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAFTAVQVFJCNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
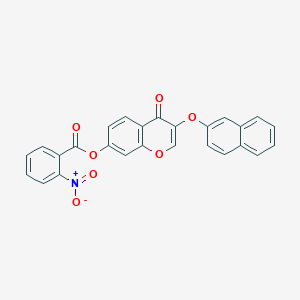
![N~2~-(4-chloro-2-methylphenyl)-N~1~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5096279.png)
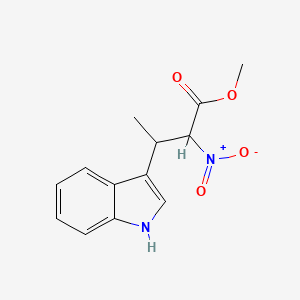
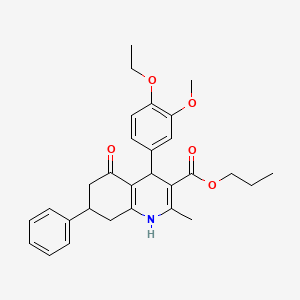
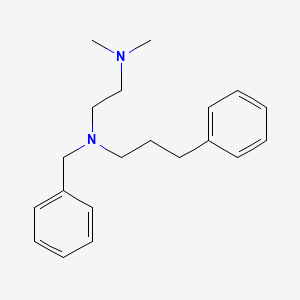
![(cyclopropylmethyl)[(4-methoxy-1-naphthyl)methyl]propylamine](/img/structure/B5096309.png)
![1-[2-[2-(4-Ethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5096313.png)
![2-(Ethylsulfanyl)ethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5096314.png)
![methyl 4-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5096321.png)
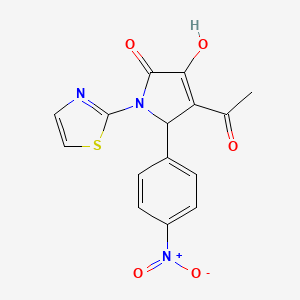
![5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine](/img/structure/B5096332.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5096355.png)

![6-oxo-1-(2-pyridin-2-ylethyl)-N-[[2-(trifluoromethoxy)phenyl]methyl]piperidine-3-carboxamide](/img/structure/B5096366.png)
